2,6-Dimethoxynicotinimidamide
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Overview
Description
2,6-Dimethoxynicotinimidamide is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of two methoxy groups attached to the 2nd and 6th positions of the nicotinic acid ring, along with an imidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxynicotinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.
Methoxylation: The nicotinic acid undergoes methoxylation to introduce methoxy groups at the 2nd and 6th positions. This step is usually carried out using methanol and a suitable catalyst under reflux conditions.
Imidamide Formation: The methoxylated nicotinic acid is then reacted with an appropriate amine to form the imidamide group. This reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidamide group to other functional groups such as amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2,6-Dimethoxynicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxynicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but lacks the imidamide group.
2,6-Dimethoxynaphthalene: Contains a naphthalene ring instead of a nicotinic acid ring.
2,6-Dimethoxyaniline: Features an aniline group instead of an imidamide group.
Uniqueness
2,6-Dimethoxynicotinimidamide is unique due to the presence of both methoxy and imidamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-12-6-4-3-5(7(9)10)8(11-6)13-2/h3-4H,1-2H3,(H3,9,10) |
InChI Key |
OFKSSNPNJGLPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=N)N)OC |
Origin of Product |
United States |
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